3'-hidróxi, 4'-metoxi isoflavonoides

3'-Hydroxy,4'-methoxyisoflavonoids are a class of flavonoid compounds characterized by the presence of hydroxyl and methoxy substituents at positions 3' and 4', respectively. These natural products are primarily derived from soybeans and other legumes, making them an important component in phytochemical research. Structurally, these isoflavonoids belong to a subclass of flavonoids, sharing common structural features with other flavonoid derivatives but distinguished by their specific substitution patterns.

Chemically, 3'-hydroxy,4'-methoxyisoflavonoids exhibit significant antioxidant properties due to the presence of hydroxyl and methoxy groups, which enhance their free radical scavenging capabilities. These compounds have been studied for their potential health benefits, including anti-inflammatory, antitumor, and cardioprotective effects. Research has also indicated that these isoflavonoids may play a role in modulating estrogen receptor activity, making them of particular interest in the context of menopause symptoms and bone density management.

In terms of application, 3'-hydroxy,4'-methoxyisoflavonoids are increasingly being explored for their potential use as natural supplements or pharmaceutical agents. Their ability to interact with biological systems makes them valuable tools in both academic research and commercial product development.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

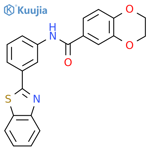

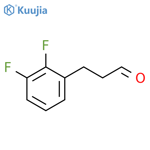

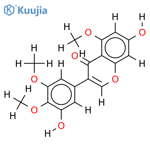

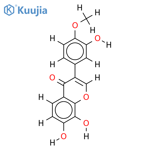

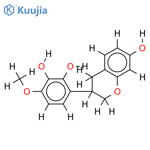

|

2'-O-Methylsepiol | 62078-14-2 | C17H16O5 |

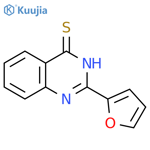

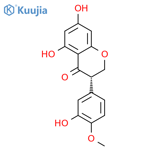

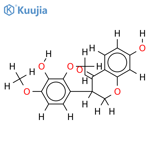

|

(3S)-secundiflorol H | 122087-35-8 | C16H14O6 |

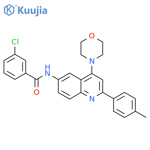

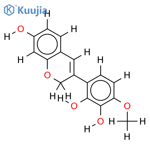

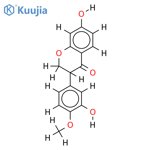

|

Sepiol | 60434-16-4 | C16H14O5 |

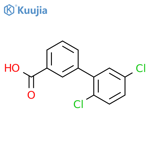

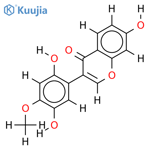

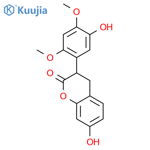

|

4'-methoxy-7,2',5'-trihydroxyisoflavone | 1201493-77-7 | C16H12O6 |

|

7,3'-dihydroxy-5,4',5'-trimethoxyisoflavone | 1011710-88-5 | C18H16O7 |

|

(+-)-Violanon | 52250-38-1 | C17H16O6 |

|

(3S)-violanone | 67492-31-3 | C16H14O5 |

|

7,5'-dihydroxy-2',4'-dimethoxyisoflavanone | 1201493-87-9 | C17H16O6 |

|

4'-Me ether-3',4',7,8-Tetrahydroxyisoflavone | 117634-59-0 | C16H12O6 |

|

(-)-arizonicanol A | 201157-06-4 | C16H16O5 |

Literatura Relacionada

-

1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

4. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

Fornecedores recomendados

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados